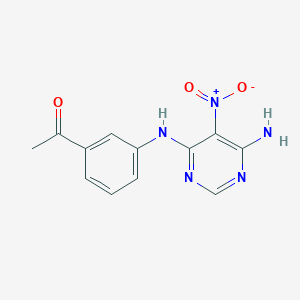

1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

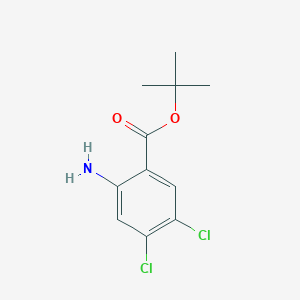

Molecular Structure Analysis

The compound contains a phenyl group attached to an ethanone group, which is further attached to an amino group. This amino group is connected to a pyrimidine ring, which contains both an amino group and a nitro group.Chemical Reactions Analysis

The presence of multiple functional groups in the molecule suggests that it could participate in a variety of chemical reactions. For example, the amino groups could undergo reactions such as acylation or alkylation, while the nitro group could be reduced to an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of polar functional groups like the nitro group and the amino groups would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds similar to 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone have been synthesized and evaluated for antimicrobial activity. Studies have revealed that such compounds possess inhibitory effects on the growth of bacterial cells, suggesting their potential application in combating microbial infections (Bhasker et al., 2018).

Antifungal and Antibacterial Properties

Derivatives of similar compounds have demonstrated significant antifungal and antibacterial properties. For instance, certain synthesized arylsulfonamide-based compounds showed considerable antifungal activity against Aspergillus niger and excellent antibacterial activity against Klebsiella planticola (Kumar & Vijayakumar, 2017).

Synthesis of Complexes for Antimicrobial Studies

The synthesis of mono- and dinuclear Ni(II) complexes using similar ligands has been conducted. These complexes have been characterized and studied for their antimicrobial activity, offering insights into new approaches for designing antimicrobial agents (Chai et al., 2017).

Pharmaceutical Synthesis

In pharmaceutical research, compounds with a similar structure have been used as building blocks for synthesizing various bioactive compounds. These compounds serve as precursors for creating diverse aza-heterocyclic compounds, showcasing their versatility in drug synthesis (Nishiwaki, Asahara & Yasuoka, 2018).

Mécanisme D'action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

The exact mode of action can vary depending on the specific derivative and target, but generally, these compounds interact with their targets to modulate their activity .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound and its chemical modifications .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

1-[3-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-7(18)8-3-2-4-9(5-8)16-12-10(17(19)20)11(13)14-6-15-12/h2-6H,1H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIFUVZNKBVWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)

![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2695754.png)

![N-[2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl]-4-methyl-benzamide](/img/structure/B2695756.png)

![Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate](/img/structure/B2695757.png)